molecular formula C8H5ClN2O2 B1434529 5-Chloro-7-nitro-1H-indole CAS No. 1197181-29-5

5-Chloro-7-nitro-1H-indole

Cat. No. B1434529
CAS RN: 1197181-29-5
M. Wt: 196.59 g/mol
InChI Key: FNZMFDOFIZJRNY-UHFFFAOYSA-N
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Description

5-Chloro-7-nitro-1H-indole is a chemical compound with the CAS Number: 1197181-29-5 . It has a molecular weight of 196.59 . It is a white to yellow to brown powder or crystals .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H5ClN2O2/c9-6-3-5-1-2-10-8(5)7(4-6)11(12)13/h1-4,10H . This indicates the molecular structure of the compound.


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the retrieved data, indole derivatives are known to undergo a variety of reactions .


Physical And Chemical Properties Analysis

This compound is a white to yellow to brown powder or crystals . It has a molecular weight of 196.59 . More specific physical and chemical properties are not available in the retrieved data.

Scientific Research Applications

Antimicrobial and Antiinflammatory Activities

5-Chloro-7-nitro-1H-indole derivatives have shown significant potential in antimicrobial and antiinflammatory applications. A study by Narayana et al. (2009) synthesized various heterocycles derived from nitro/fluoro/chloro/bromoindole carbohydrazides, including those with this compound. These compounds exhibited moderate to good antiproliferative activity, highlighting their potential in antimicrobial and antiinflammatory domains (Narayana, Ashalatha, Raj, & Sarojini, 2009).

Photosystem II Inhibition

In the field of agriculture, this compound derivatives have been explored as inhibitors of Photosystem II (PSII), an essential component of photosynthesis in plants. Souza et al. (2020) reported the synthesis of indole derivatives that inhibit PSII, thereby impacting plant growth and development. This research could pave the way for the development of new herbicides (Souza et al., 2020).

Biocidal Properties

The biocidal properties of this compound derivatives have also been investigated. Sharma et al. (2009) synthesized palladium(II) and platinum(II) complexes with Schiff bases derived from 7-nitro-1H-indol-2,3-dione, which showed appreciable fungicidal and bactericidal properties. Such compounds could be significant in developing new antimicrobial agents (Sharma, Biyala, Swami, Fahmi, & Singh, 2009).

Synthesis of Nitrogen-Substituted Indoles

In synthetic chemistry, this compound has been used as a precursor for the synthesis of nitrogen-substituted indoles. Dai, Sun, and Guo (2002) developed a method to synthesize indoles with nitrogen substituents at various positions, starting from nitro 2-aminophenols, including those derived from this compound (Dai, Sun, & Guo, 2002).

Antituberculosis Activity

This compound derivatives have been studied for their potential in treating tuberculosis. Karalı et al. (2007) synthesized a series of 5-nitro-1H-indole-2,3-dione derivatives and evaluated them for antituberculosis activity. Some of these derivatives showed significant inhibitory activity against Mycobacterium tuberculosis, demonstrating their potential as antituberculosis agents (Karalı et al., 2007).

Corrosion Inhibition

Ahmed (2018) explored the use of 5-Nitro isatin derivatives, closely related to this compound, as corrosion inhibitors. This research includes synthesizing various derivatives and evaluating their effectiveness in inhibiting corrosion in different environments, highlighting the potential of such compounds in industrial applications (Ahmed, 2018).

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has hazard statements H302 and H317, indicating that it is harmful if swallowed and may cause an allergic skin reaction .

Mechanism of Action

Target of Action:

Indoles are a significant class of heterocyclic compounds found in natural products and drugs. They play essential roles in cell biology and exhibit various biological properties . The primary targets of 5-Chloro-7-nitro-1H-indole are likely proteins or enzymes involved in cellular processes.

Mode of Action:

The mode of action involves the interaction of this compound with its targets. It could inhibit or activate specific enzymes, receptors, or signaling pathways. For instance, indole derivatives have been studied for their anti-inflammatory, analgesic, and antimicrobial activities . The specific interactions depend on the compound’s chemical structure and functional groups.

Biochemical Analysis

Biochemical Properties

5-Chloro-7-nitro-1H-indole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have been shown to inhibit certain enzymes involved in cancer cell proliferation . The compound’s nitro group is particularly reactive, allowing it to form covalent bonds with nucleophilic sites on proteins and enzymes, thereby modulating their activity. Additionally, this compound can interact with DNA and RNA, potentially affecting gene expression and replication processes .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can induce apoptosis in cancer cells by activating caspase enzymes and disrupting mitochondrial function . Furthermore, this compound can modulate the expression of genes involved in cell cycle regulation, leading to cell cycle arrest and inhibition of cell proliferation . Its impact on cellular metabolism includes altering the levels of key metabolites and affecting metabolic flux through critical pathways .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, through its reactive nitro and chloro groups . This binding can result in enzyme inhibition or activation, depending on the target enzyme. For instance, this compound has been shown to inhibit the activity of certain kinases involved in cell signaling pathways . Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its biological activity . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular function, including sustained inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to exert therapeutic effects, such as inhibiting tumor growth and reducing inflammation . At higher doses, this compound can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been identified, where the compound’s beneficial effects are maximized at specific dosage ranges, beyond which toxicity becomes a concern .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body . The compound can undergo reduction, oxidation, and conjugation reactions, leading to the formation of various metabolites . These metabolic processes can influence the compound’s biological activity and toxicity. Additionally, this compound can affect metabolic flux through critical pathways, such as glycolysis and the tricarboxylic acid cycle .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes, allowing it to accumulate in specific cellular compartments . Its distribution within tissues can be influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components . These factors collectively determine the compound’s localization and accumulation in target tissues .

Subcellular Localization

This compound exhibits specific subcellular localization patterns that can affect its activity and function. The compound can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For instance, this compound has been observed to localize in the mitochondria, where it can disrupt mitochondrial function and induce apoptosis . Its subcellular localization can also influence its interactions with other biomolecules and its overall biological activity .

properties

IUPAC Name

5-chloro-7-nitro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O2/c9-6-3-5-1-2-10-8(5)7(4-6)11(12)13/h1-4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNZMFDOFIZJRNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C(C=C(C=C21)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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